5-Bromo-2-iodo-benzo[b]thiophene
Overview
Description
5-Bromo-2-iodo-benzo[b]thiophene is a derivative of benzothiophene . Benzothiophene is an aromatic organic compound with a molecular formula of C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . For example, the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide can form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The molecular structure of this compound is similar to that of benzothiophene, which is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene and its derivatives, including this compound, can undergo a variety of chemical reactions. These include electrophilic, nucleophilic, and radical reactions leading to substitution on the thiophene ring .Physical And Chemical Properties Analysis
Benzothiophene, the parent compound of this compound, is a white solid with a density of 1.15 g/cm3. It has a melting point of 32 °C and a boiling point of 221 °C .Scientific Research Applications
Novel Synthetic Methodologies
Research has developed flexible, convergent access to 2,3-disubstituted benzo[b]thiophenes, utilizing a sequence that involves the coupling of o-bromoiodobenzenes, which could include 5-Bromo-2-iodo-benzo[b]thiophene, with benzylmercaptan and zinc acetylides. This method leads to the synthesis of novel tubulin binding agents, highlighting its potential in medicinal chemistry (Flynn, Verdier-Pinard, & Hamel, 2001).
Photochemical Synthesis
The photochemical synthesis of phenyl-2-thienyl derivatives from halogenothiophenes, including 5-bromo- and 5-iodo-thiophenes, provides a pathway to 5-phenyl derivatives. This approach demonstrates the reactivity and utility of halogenated thiophenes in organic synthesis, paving the way for new materials and pharmaceuticals (Antonioletti et al., 1986).
Copper-Catalyzed Annulation
A copper-catalyzed thiolation annulation reaction has been developed for the synthesis of 2-substituted benzo[b]thiophenes from 2-bromo alkynylbenzenes and sodium sulfide. This method, potentially applicable to this compound, allows for the preparation of benzo[b]thiophenes in moderate to good yields, showcasing the versatility of copper catalysis in heterocyclic chemistry (Sun et al., 2011).
Bromination Reaction Selectivity
The bromination of 5-diarylamino-2-methyl-benzo[b]thiophenes, a category that might include derivatives of this compound, has shown "abnormal" selectivity. This selectivity is due to a unique electron structure, providing insights into the electronic effects in halogenated thiophenes and guiding future functionalization strategies (Wu et al., 2013).
Electrophilic Chlorocyclization
A copper-catalyzed electrophilic chlorocyclization method has been developed, offering a greener, simpler, and less expensive approach to synthesize 2,3-disubstituted benzo[b]thiophenes. This method, possibly extendable to this compound derivatives, underscores the importance of sustainable chemistry in synthesizing complex molecules (Walter, Fallows, & Kesharwani, 2019).
Safety and Hazards
Future Directions
Thiophene-based analogs, including 5-Bromo-2-iodo-benzo[b]thiophene, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future directions in the study of this compound may involve further exploration of its biological activities and potential applications in medicinal chemistry.
Mechanism of Action
Target of Action
5-Bromo-2-iodo-benzo[b]thiophene is a thiophene-based compound . Thiophene derivatives have been found to exhibit a variety of biological effects and are used in the development of advanced compounds . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects .
Biochemical Pathways
Thiophene derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
Such factors can significantly impact the effectiveness of thiophene derivatives .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to exhibit a variety of biological effects
Cellular Effects
Thiophene derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
5-bromo-2-iodo-1-benzothiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrIS/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXOJIGFIISCLSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(S2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrIS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592213 | |
Record name | 5-Bromo-2-iodo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.99 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
306762-46-9 | |
Record name | 5-Bromo-2-iodo-1-benzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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